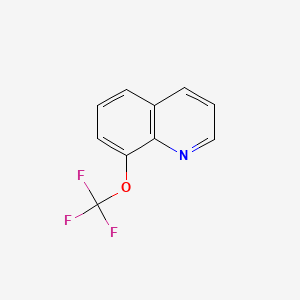

8-(Trifluoromethoxy)quinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)15-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNPNPJDOVWGSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(F)(F)F)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Modifications and Derivative Synthesis

Rational Design Principles for Structural Diversification

Rational design is crucial for modifying the 8-(trifluoromethoxy)quinoline core to create new therapeutic agents. This involves a deep understanding of structure-activity relationships (SAR), where systematic changes to the molecule's architecture are made to enhance its interaction with biological targets. mdpi.comarabjchem.org

Systematic Variation of Substituents on the Quinoline (B57606) Ring

The biological profile of quinoline derivatives can be finely tuned by altering the substituents on the quinoline ring system. nih.gov SAR studies are fundamental to this process, involving the synthesis of analogs with methodical variations at different positions to correlate substituent effects with biological activity. For instance, in the development of antimycobacterial agents, modifications at the C-7 and N-1 positions of the quinoline core have been shown to significantly influence efficacy. nih.gov

The strategic placement of electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, or electron-donating groups can drastically alter the molecule's properties. rsc.org For example, the replacement of the trifluoromethoxy group with a trifluoromethyl group can be explored to modulate lipophilicity and target binding affinity.

Table 1: Impact of Quinoline Ring Substituents on Activity

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C-7 | Piperazine vs. Pyrrolidine | Pyrrolidine analogs showed slightly better antimycobacterial activity. | nih.gov |

| C-8 | Trifluoromethyl (-CF3) | Can enhance antibacterial activity. | |

| C-8 | Methoxy (B1213986) (-OCH3) | Can improve solubility and bioavailability in related quinolones. |

Introduction of Fluorine and Fluorinated Moieties

The incorporation of fluorine or fluorinated groups like trifluoromethyl (-CF3) is a well-established strategy in medicinal chemistry to enhance a drug candidate's properties. mdpi.com The trifluoromethoxy (-OCF3) group at the 8-position already provides benefits such as increased lipophilicity and metabolic stability. Further fluorination can build upon these advantages.

Synthetic strategies have been developed to introduce additional fluorine atoms or CF3 groups at various positions on the quinoline scaffold. For example, palladium-catalyzed reactions can be used to introduce trifluoromethyl groups. mdpi.com One-pot tandem reactions involving Mannich addition followed by Friedel–Crafts cyclization can yield 3-fluoro-4-(trifluoromethyl)quinolines. acs.org These polyfluorinated derivatives can then be further modified, for instance, by nucleophilic substitution of the newly introduced fluorine atom. acs.org

The rationale for such modifications is based on the known effects of fluorine, which include:

Modulating Basicity: Fluorine's high electronegativity can lower the pKa of the quinoline nitrogen, affecting its interaction with biological targets.

Improving Metabolic Stability: Fluorine can block sites of oxidative metabolism, prolonging the compound's half-life.

Enhancing Binding Affinity: Fluorine can participate in favorable interactions, including hydrogen bonds and dipole-dipole interactions, within protein binding pockets. scispace.com

A notable example involves the synthesis of [2,8-bis(trifluoromethyl)-4-quinolinyl]-2-pyridinylmethanone, which highlights the feasibility of incorporating multiple trifluoromethyl groups onto the quinoline framework. google.com

Incorporation of Heterocyclic Rings (e.g., Tetrazole, Triazole, Thieno)

Fusing or linking additional heterocyclic rings to the this compound core is a powerful strategy for creating novel chemical entities with diverse pharmacological profiles. acs.orgresearchgate.net This molecular hybridization approach can lead to compounds with enhanced potency or novel mechanisms of action.

Triazoles: A common approach involves converting a quinoline carbohydrazide (B1668358) intermediate into a thiosemicarbazide (B42300), which is then cyclized to form a 1,2,4-triazole (B32235) ring. acs.orgnih.govresearchgate.net For example, a multi-step synthesis starting from 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide (B12050216) yields quinoline-thiosemicarbazides. nih.gov These intermediates are then cyclized in a basic medium to produce (5-mercapto-4H-triazol-3-yl)-quinolin-4-ols. acs.orgnih.gov This mercapto-triazole can be further functionalized to generate a library of derivatives. nih.gov

Tetrazoles: Tetrazole rings are often used as bioisosteres for carboxylic acid groups. Synthesis can involve the reaction of a quinoline nitrile with sodium azide. Research on 8-(trifluoromethyl)quinoline-5-carboxylic acid shows its utility as an intermediate for creating tetrazole-based compounds.

Thienoquinolines: The fusion of a thiophene (B33073) ring to the quinoline scaffold results in thienoquinolines. These fused systems have been explored for their antioxidant properties. rsc.org General synthetic strategies for fused quinoline systems are often applicable. researchgate.net

Synthetic Strategies for Complex this compound Analogs

The creation of sophisticated this compound derivatives requires robust and versatile synthetic methodologies capable of building complex, poly-substituted, and fused-ring systems.

Synthesis of Quinoline-Thiosemicarbazides and Derived Heterocycles

Quinoline-thiosemicarbazides are valuable synthetic intermediates, primarily for the construction of other heterocyclic systems like 1,2,4-triazoles and 1,3,4-thiadiazoles. researchgate.net The synthesis typically begins with a quinoline carbohydrazide. While direct examples starting from this compound are specific, a highly relevant pathway has been demonstrated using the structurally similar 8-(trifluoromethyl)quinoline (B1315200) core. acs.orgnih.gov

The general synthetic sequence is as follows:

Formation of Carbohydrazide: An ester on the quinoline ring (e.g., at position 3) is reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding quinoline-carbohydrazide.

Synthesis of Thiosemicarbazide: The carbohydrazide is then treated with various substituted isothiocyanates. This reaction adds the thiosemicarbazide moiety to the quinoline core. nih.govjptcp.com

Cyclization to Heterocycles: The resulting quinoline-thiosemicarbazide is a versatile precursor. For instance, heating in an aqueous basic solution (like potassium or sodium hydroxide) induces cyclization to form a 5-mercapto-1,2,4-triazole ring attached to the quinoline. acs.orgnih.govresearchgate.net

This synthetic route allows for significant diversification, as different isothiocyanates can be used in the second step, and the resulting mercapto-triazole can be further alkylated or aminated to produce a wide range of final compounds. nih.gov

Table 2: Synthetic Pathway for Quinoline-Triazole Derivatives

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate | Hydrazine Hydrate | 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide | nih.gov |

| 2 | Quinoline-3-carbohydrazide | Substituted Isothiocyanates | Quinoline-thiosemicarbazides | nih.gov |

| 3 | Quinoline-thiosemicarbazide | Aqueous NaOH or KOH | (5-mercapto-4H-triazol-3-yl)-quinolin-4-ol | acs.orgnih.gov |

Approaches to Poly-substituted and Fused Quinoline Systems

The synthesis of highly functionalized and fused quinoline systems often relies on modern catalytic methods and multi-component reactions that offer efficiency and control over regioselectivity. mdpi.comresearchgate.netorganic-chemistry.org

Poly-substituted Systems: Classic methods like the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, remain a cornerstone for building the quinoline core. rsc.org This method can be adapted to produce polysubstituted quinolines by using appropriately substituted starting materials. mdpi.com Modern variations may use catalysts like trifluoroacetic acid (TFA) or superacids to drive the reaction. mdpi.comrsc.org

More advanced strategies include:

Metal-Catalyzed C-H Activation: Transition metals like rhodium, cobalt, and palladium can catalyze the direct functionalization of C-H bonds on the quinoline ring, allowing for the introduction of aryl or alkyl groups without pre-functionalization. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for reactions like the Friedländer synthesis. mdpi.com

Fused Quinoline Systems: Building tricyclic fused-quinoline derivatives such as pyrimidoquinolines, pyrazoloquinolines, or thienoquinolines often involves annulation reactions onto a pre-existing quinoline core or constructing the entire fused system in a single cascade. researchgate.netnih.gov

Key strategies include:

Pictet-Spengler Reaction: Modified versions of this reaction can be used to synthesize fused systems like pyrimido[5,4-c]quinolines. nih.gov

Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis to rapidly build molecular complexity, providing efficient access to tricyclic fused heterocycles. researchgate.net

Intramolecular Cyclization: Starting with a quinoline derivative bearing a reactive side chain, an intramolecular cyclization can be triggered to form the third ring. For instance, a 4-amino-3-trifluoroacetyl-quinoline can react with aldehydes and ammonia (B1221849) to form dihydropyrimido[5,4-c]quinolines, which are then aromatized to the final fused product. nih.gov

These advanced synthetic methodologies are essential for exploring the chemical space around the this compound scaffold and developing next-generation therapeutic agents. rsc.orgresearchgate.net

Mechanistic Research and in Vitro/preclinical Biological Activities

Elucidation of Molecular Mechanisms of Action

The trifluoromethyl group is known to enhance the metabolic stability and modulate the biological activity of compounds. Research into various trifluoromethyl quinoline (B57606) derivatives has uncovered a range of molecular interactions and effects on cellular processes.

Enzyme Inhibition Studies (e.g., Histone Deacetylases, Bacterial DNA Gyrase)

While direct studies on 8-(trifluoromethoxy)quinoline are not available, research on other trifluoromethyl quinoline derivatives suggests potential enzyme-inhibiting capabilities.

A novel trifluoromethyl quinoline derivative, FKL117, has been shown to target and inhibit histone deacetylase 1 (HDAC1). nih.gov This inhibition leads to increased acetylation of histones H3 and H4. nih.gov Molecular docking studies indicated that FKL117 forms a hydrogen bond with HDAC1, demonstrating a strong binding affinity. nih.gov

In the realm of antibacterial research, some trifluoromethyl-substituted quinolones have been investigated for their ability to inhibit bacterial DNA gyrase. mdpi.com One study detailed that a series of these hybrids were designed to block the catalytic process of DNA gyrase, which could be the source of their antibacterial potential. mdpi.com However, it is important to note that other research has suggested that bacterial DNA gyrase is not the primary target for all quinoline-based antituberculosis compounds.

Table 1: Enzyme Inhibition by Trifluoromethyl Quinoline Derivatives

| Compound/Derivative | Target Enzyme | Observed Effect |

|---|---|---|

| FKL117 (Trifluoromethyl quinoline derivative) | Histone Deacetylase 1 (HDAC1) | Inhibition of expression and function, leading to increased histone acetylation. nih.gov |

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Caspase Activation)

The modulation of cellular pathways, particularly those leading to programmed cell death (apoptosis), is a key area of investigation for anticancer compounds.

A novel trifluoromethyl quinoline derivative has been found to induce both autophagy and apoptosis in glioblastoma by targeting the SGK1 protein and regulating the mTOR/FOXO3a pathway. researchgate.net Another study on quinoline-derived trifluoromethyl alcohols demonstrated that these compounds can act as potent growth inhibitors, with some causing increased cell death through apoptosis. nih.gov Specifically, one derivative was shown to promote apoptosis through the activation of caspases 3 and 9 in A549 lung cancer cells. rsc.org

The trifluoromethyl quinoline derivative FKL117 was also found to induce apoptosis in HeLa cervical cancer cells and regulate the expression of apoptosis-related proteins such as Bcl-2 and Bax. nih.gov

Table 2: Modulation of Cellular Pathways by Trifluoromethyl Quinoline Derivatives

| Compound/Derivative | Cellular Pathway | Observed Effect | Cell Line |

|---|---|---|---|

| Novel trifluoromethyl quinoline derivative | Autophagy and Apoptosis (mTOR/FOXO3a pathway) | Induction | Glioblastoma |

| Quinoline-derived trifluoromethyl alcohols | Apoptosis | Increased cell death | Zebrafish embryo |

| Ugi adduct 5 | Apoptosis (Caspase 3/9 activation) | Induction | A549 (Lung Cancer) |

Interactions with Receptors and Ion Channels (e.g., NMDA Receptors, Sodium Channels)

Direct research on the interaction of this compound with NMDA receptors and sodium channels has not been identified. However, studies on other quinoline derivatives suggest potential interactions with various ion channels.

A synthesized quinoline derivative, SKA-346, was identified as a selective activator of the KCa3.1 potassium channel. nih.gov In contrast, computational studies on 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline predicted its potential as an inhibitor of voltage-gated ion channels, among other receptors. researchgate.net This highlights the diverse potential for quinoline derivatives to interact with ion channels, though specific actions are highly dependent on the full molecular structure.

Interference with Pathogen Replication Cycles (e.g., Viral, Bacterial, Protozoal)

The quinoline scaffold is a well-established component of many antimicrobial drugs. The inclusion of a trifluoromethyl group is often intended to enhance this activity. nih.gov

In the field of antiprotozoal research, the well-known antimalarial drug mefloquine, which contains a 2,8-bis(trifluoromethyl)quinoline (B3046767) structure, is thought to act by inhibiting protein synthesis in the parasite Plasmodium falciparum by targeting its 80S ribosome. drugbank.compharmaceutical-journal.com This action is schizonticidal, meaning it affects the replicating stage of the parasite in the blood. pediatriconcall.commims.com

Regarding antibacterial activity, novel 1-trifluoromethyl-4-quinolone derivatives have demonstrated efficacy against various bacteria, including Staphylococcus aureus and Escherichia coli. scispace.comacs.org Other studies on trifluoromethyl quinoline derivatives have shown activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. rsc.orgrsc.org

Furthermore, 2,8-bis(trifluoromethyl)quinoline derivatives have been screened for their ability to inhibit the replication of the Zika virus, with some showing activity comparable to mefloquine. nih.gov

DNA Binding and Intercalation Studies

The interaction with DNA is a potential mechanism of action for many therapeutic compounds. For quinoline derivatives, this interaction can vary.

A study on mefloquine, which has a trifluoromethyl group at the 8-position, indicated that it binds only weakly to DNA through electrostatic attraction and does not intercalate. acs.org This suggests that DNA interaction is not the primary mechanism for its antimalarial activity. acs.org

Conversely, other research has focused on synthesizing novel quinoline derivatives specifically for their DNA-binding properties. For instance, a series of 2-aryl(heteroaryl)-6-(4-alkyl(aryl)-1H-1,2,3-triazol-1-yl)-4-(trifluoromethyl)quinolines were synthesized and their interactions with DNA were studied. researchgate.net Another study developed oligonucleotides containing 8-trifluoromethyl-2′-deoxyguanosine, demonstrating that the trifluoromethyl group can be used as a probe to study DNA structure and its interactions with proteins. nih.gov Some quinoline derivatives are also thought to exert anticancer effects through DNA intercalation, which interferes with the replication process.

Role in Oxidative Stress and Free Radical Scavenging Pathways

The role of quinoline derivatives in oxidative stress is complex, as they can act as either antioxidants or inducers of oxidative stress, depending on the specific compound and biological context.

Some quinoline derivatives are recognized for their antioxidant properties, with the ability to chelate iron ions and prevent the formation of free radicals, as well as react with free radicals to protect DNA from oxidative damage. mdpi.com The presence of substituents like a trifluoromethyl group can influence this antioxidant activity. mdpi.com

Conversely, some trifluoromethyl quinoline derivatives exert their therapeutic effects by inducing oxidative stress. For example, the antileishmanial activity of certain quinoline derivatives is linked to interference with the parasite's defense against oxidative stress. mdpi.com Other quinoline derivatives have been shown to induce the generation of reactive oxygen species (ROS), leading to changes in mitochondrial membrane potential and ultimately causing parasite or cancer cell death. mdpi.comorientjchem.org

Structure-Activity Relationship (SAR) Studies and Quantitative Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For quinoline derivatives, including this compound, these studies involve systematic modifications of the quinoline scaffold to identify key structural features responsible for therapeutic effects and to optimize potency and selectivity.

The introduction of a trifluoromethoxy (-OCF₃) group, particularly at the 8-position of the quinoline ring, significantly alters the molecule's physicochemical properties, which in turn affects its pharmacological profile.

Lipophilicity: The trifluoromethoxy group is a strong lipophilicity enhancer. cymitquimica.comvulcanchem.com This increased lipophilicity can improve a compound's ability to cross biological membranes, such as the blood-brain barrier or cell membranes, which is a critical factor for reaching intracellular targets. cymitquimica.comnih.gov Fluorine and trifluoromethyl groups on alkyl chains can be tailored to either increase or decrease lipophilicity, but on an aromatic system like quinoline, they generally increase it. nih.gov

Metabolic Stability: The -OCF₃ group is known to enhance metabolic stability. vulcanchem.com It can block positions susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby prolonging the compound's half-life and duration of action. vulcanchem.comnih.gov For example, the trifluoromethoxy group in Ethyl 4-{[4-hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperazine-1-carboxylate is noted to reduce oxidative metabolism. vulcanchem.com

Binding Affinity and Biological Potency: The electronic properties of the trifluoromethoxy group can influence how the molecule interacts with its biological target. The -OCF₃ group is strongly electron-withdrawing, which alters the electron distribution of the quinoline ring system. This can affect hydrogen bonding capabilities and other non-covalent interactions within the target's binding pocket. vulcanchem.com For instance, in a series of quinoline derivatives designed as P-selectin inhibitors, modifications to substituents on the quinoline A-ring, which includes the 8-position, were explored to improve potency and pharmacokinetic properties. nih.gov The introduction of a trifluoromethyl group, a related moiety, into a drug molecule resulted in a 30-fold increase in potency by facilitating interactions with amino acid residues in the target's binding pocket. nih.gov

Positional Effects of Substituents on Biological Activity (e.g., Antimicrobial, Anticancer, Antiepileptic, Analgesic)

The biological activity of quinoline derivatives is highly dependent on the nature and position of various substituents on the quinoline core. SAR studies have elucidated the importance of substitution patterns for a range of therapeutic activities.

Antimicrobial Activity: The antimicrobial effects of quinoline compounds are sensitive to the placement of different functional groups.

Positions 2 and 3: The synthesis of quinoline derivatives with peripheral substituents at positions 2 and 3 has been a strategy to develop new antimicrobial agents. medcraveonline.com

Position 4: In quinoline-based hydroxyphenylamino and carboxyphenylamino derivatives, the position of substituents on the phenylamino (B1219803) fragment is crucial. Carboxy derivatives with a substitution at the 4-position of the phenylamino group show greater activity than those substituted at the 2-position. semanticscholar.org

General SAR: SAR studies reveal that the antimicrobial activity of quinoline molecules is dependent on the nature of the peripheral substituents and their spatial arrangement. medcraveonline.com For some quinoline-based compounds, electron-accepting substituents in the benzene (B151609) ring of the quinoline enhance activity, while for others, electron-donating groups are more effective. semanticscholar.org The introduction of iodine into the quinoline structure is a strategy used to increase antimicrobial activity, particularly against S. aureus. mdpi.com

Anticancer Activity: The position of substituents on the quinoline ring plays a significant role in determining the anticancer potency and selectivity of the compounds.

Position 2: Substitutions at the C-2 position can significantly impact anticancer activity. For example, 2-α-furyl and 2-(pyridin-2-yl) quinoline derivatives have demonstrated notable activity against several human cancer cell lines. orientjchem.org

Positions 2 and 3: Some studies have found that compounds with substitutions in positions 2 and 3 are more active against certain cancer cell lines than those with substitutions in positions 4 and 8. orientjchem.org

Position 4: The introduction of a substituent at position 4 can enhance a compound's potency against cancer cells. orientjchem.org Specifically, a hydrazinyl group at C-4 has been shown to improve electron affinity and biological activity. doi.org

Position 6: The introduction of a fluorine atom at the C-6 position is often associated with increased lipophilicity and improved biological activities. doi.org

Position 7: Substitutions at the C-7 position can lead to good anticancer activity. In some 8-hydroxyquinoline (B1678124) series, substitution of the aromatic ring at position 7 resulted in good inhibitory activity against matrix metalloproteinases. doi.org A methoxy (B1213986) group at the C-8 position can also improve antitumor properties. mdpi.com

Position 8: The presence of a hydroxyl group at position 8 has been found to contribute to potent anticancer activity in certain quinoline derivatives. orientjchem.org

| Position | Substituent Effect on Anticancer Activity | Reference |

|---|---|---|

| 2 | α-furyl and 2-(pyridin-2-yl) groups show significant activity. | orientjchem.org |

| 4 | Hydrazinyl group improves electron affinity and biological activity. | doi.org |

| 5 | Trimethoxyphenyl group in conjunction with an 8-hydroxy group shows potent activity. | orientjchem.org |

| 6 | Fluorine group increases lipophilicity and improves biological activity. | doi.org |

| 7 | Substitution with an aromatic ring can yield good activity. | doi.org |

| 8 | A hydroxyl group can contribute to potent activity. A methoxy group can also improve antitumor properties. | orientjchem.orgmdpi.com |

Antiepileptic (Anticonvulsant) Activity: Structural modifications to the quinoline ring are critical for optimizing anticonvulsant effects.

Position 4: In some quinazoline (B50416) derivatives, an amine or substituted amine at the 4-position is known to improve antiepileptic activity. mdpi.com

Position 6: The presence of a halogen, such as fluorine, at the 6-position can enhance both pharmacokinetic and pharmacodynamic properties of anticonvulsant compounds. mdpi.comwho.int

Positions 6 or 8: A halogen or an electron-rich substituent at the 6-position or 8-position can improve antiepileptic activity. mdpi.com

General SAR: The addition of halogen atoms, particularly fluorine, to the benzene ring portion of the quinoline scaffold can significantly enhance anti-MES (maximal electroshock) activity. ijpsjournal.comrsc.org In one series, a 5-(p-fluorophenyl) substituent resulted in the strongest anticonvulsant effect. ualberta.ca

Analgesic Activity: The analgesic properties of quinoline derivatives are also influenced by the substitution pattern.

Position 8: A study of quinolinomorphinan derivatives as opioid receptor ligands found that derivatives with substituents at the 8'-position (of the quinoline ring) showed high affinities and selectivities for the δ-opioid receptor. nih.gov An 8'-OH group, in particular, demonstrated the highest affinity and selectivity. nih.gov

General SAR: The type and position of substituents on the quinoline ring influence analgesic properties. ijpsjournal.com For some quinazoline derivatives, a related class of compounds, electron-withdrawing groups were found to yield higher analgesic activity than electron-donating groups, with a trifluoromethyl derivative showing the highest activity. mdpi.com

| Biological Activity | Favorable Position(s) | Example Substituent(s) | Reference |

|---|---|---|---|

| Antimicrobial | 4 (on phenylamino) | Carboxy group | semanticscholar.org |

| Anticancer | 2, 4, 6, 7, 8 | Aryl groups, Hydrazinyl, Fluoro, Hydroxy | orientjchem.orgdoi.org |

| Antiepileptic | 6, 8 | Halogen (e.g., Fluorine) | mdpi.comrsc.org |

| Analgesic | 8' | Hydroxy (-OH) | nih.gov |

QSAR is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This technique is valuable for understanding the structural requirements for activity and for designing new, more potent compounds.

QSAR models are built by correlating calculated molecular descriptors with experimentally determined biological activity. chemrevlett.com These descriptors quantify various aspects of a molecule's structure.

Physicochemical Descriptors: These include parameters related to lipophilicity (e.g., logP), electronic properties (e.g., atomic net charge, dipole moment), and steric properties. rasayanjournal.co.in

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule that describe its size, shape, and branching.

Model Generation: Multiple linear regression is a common statistical method used to generate the QSAR equation. rasayanjournal.co.in A study on 8-methoxy quinoline derivatives as inhibitors of Mycobacterium tuberculosis (H37RV) successfully used 2D-QSAR modeling. The resulting models showed that the inhibitory activity could be explained by structural, thermodynamic, and electrotopological parameters. sphinxsai.com Similarly, a QSAR analysis of 1-aryl-tetrahydroisoquinoline derivatives as anti-HIV agents found that atomic net charges on specific carbons, dipole moment, polarization, and log P were key descriptors in the best model. rasayanjournal.co.in

A validated QSAR model serves as a powerful predictive tool in drug design.

Predicting Activity: The primary application of a QSAR model is to predict the biological activity of novel, yet-to-be-synthesized compounds. acs.org By calculating the relevant descriptors for a designed structure and inputting them into the QSAR equation, researchers can estimate its potency before committing resources to its synthesis.

Guiding Structural Modifications: QSAR models provide insights into which structural features are beneficial or detrimental to activity. For example, the QSAR model for 8-methoxy quinoline inhibitors provided important structural insights for designing more potent antitubercular agents. sphinxsai.com Contour maps generated from 3D-QSAR studies (like CoMFA and CoMSIA) can visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would enhance or decrease activity, guiding the rational design of new derivatives. acs.org This approach allows for the in-silico design of new compounds with potentially higher activity. rasayanjournal.co.innih.gov

Advanced Spectroscopic and Computational Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Property Analysis

NMR spectroscopy is a cornerstone for the structural confirmation of 8-(Trifluoromethoxy)quinoline and its derivatives.

¹H NMR spectra of quinoline (B57606) derivatives show characteristic signals in the aromatic region, typically between 7.1 and 8.9 ppm. The electron-withdrawing nature of the trifluoromethoxy group influences the chemical shifts of adjacent protons, causing them to appear at lower fields. vulcanchem.com For instance, in a related compound, 8-bromo-3-(trifluoromethyl)quinoline, the H-2 proton adjacent to the nitrogen is significantly deshielded and appears at approximately 8.98 ppm.

In ¹³C NMR spectra, the carbons directly bonded to the trifluoromethoxy group and the nitrogen atom exhibit distinct chemical shifts. The carbon of the trifluoromethyl group itself typically resonates around 120 ppm and appears as a quartet due to coupling with the three fluorine atoms. vulcanchem.com For a similar compound, 2,8-Bis(trifluoromethyl)quinolin-4-ol, ¹H and ¹³C NMR spectra are available for detailed structural analysis. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Trifluoromethyl-Substituted Quinolines

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (–)-2-(m-Tolyl)-3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | CDCl₃ | 7.14–7.01 (m, 6H), 6.70 (t, J = 7.4 Hz, 1H), 6.55 (d, J = 8.0 Hz, 1H), 4.79 (d, J = 3.8 Hz, 1H), 4.40 (s, 1H), 3.10–2.97 (m, 1H), 2.93 (dd, J = 12.8, 5.9 Hz, 2H), 2.31 (s, 3H) | 142.1, 137.5, 136.6, 128.5, 128.0, 126.8, 126.4, 125.6 (q, ¹JF,C = 277.5 Hz), 116.4, 116.3, 112.6, 52.1 (q, ³JF,C = 2.4 Hz), 41.1 (q, ²JF,C = 26.3 Hz), 21.6 (q, ³JF,C = 2.4 Hz), 20.0 |

| 8-Bromo-3-(trifluoromethyl)quinoline | CDCl₃ | 8.98 (d, J = 4.2 Hz, H-2), 8.15–8.20 (m, H-5, H-7), 7.70–7.85 (m, H-4, H-6), 7.45–7.55 (m, H-1) | Not specified |

| 8-Methoxy-2-methyl-4-(trifluoromethyl)quinoline | CDCl₃ | 7.63-7.67 (m, 2H), 7.53 (t, J = 8.4 Hz, 1H), 7.12 (d, J = 7.5 Hz, 1H), 4.10 (s, 3H), 2.86 (s, 3H) | 157.2, 154.9, 140.4, 134.1, 127.3, 123.3, 122.2, 119.4, 115.3, 108.2, 55.9, 25.5 |

Data sourced from references wiley-vch.dedicp.ac.cn. Note that the compounds listed are structurally related to this compound and are provided for comparative purposes.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), provides valuable information about the functional groups and vibrational modes within the molecule.

In the FT-IR spectrum of trifluoromethyl-substituted quinolines, strong absorption bands characteristic of the C-F stretching vibrations of the -OCF₃ group are typically observed in the 1100–1200 cm⁻¹ region. For 8-bromo-3-(trifluoromethyl)quinoline, a strong absorption at 1127 cm⁻¹ is attributed to the symmetric stretching of the –CF₃ group. The C=N and C=C stretching vibrations of the quinoline ring appear in the 1500–1650 cm⁻¹ range. dergipark.org.tr For instance, in 4-amino-2-methyl-8-(trifluoromethyl)quinoline, C=C stretching vibrations are observed at 1569 cm⁻¹, 1619 cm⁻¹, and 1638 cm⁻¹ in the IR spectrum. dergipark.org.tr

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the corresponding C=C stretching vibrations in the FT-Raman spectrum are detected at 1572 cm⁻¹, 1621 cm⁻¹, and 1637 cm⁻¹. dergipark.org.tr

Table 2: Key Vibrational Frequencies for a Related Trifluoromethylated Quinoline

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

| NH₂ stretching | 3383 | 3388 |

| NH₂ deformation | 1592 | 1594 |

| C=C stretching | 1569, 1619, 1638 | 1572, 1621, 1637 |

| C-N stretching | 1076 | 1375, 1077 |

| C-H in-plane bending | 1228, 1189, 1143 | 1228, 1182, 1144 |

| C-H out-of-plane bending | 842, 825, 771 | 836, 762 |

Data for 4-amino-2-methyl-8-(trifluoromethyl)quinoline, sourced from reference dergipark.org.tr.

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption spectra of quinoline derivatives typically show multiple bands in the UV-Vis region, corresponding to π → π* and n → π* transitions. beilstein-archives.org The substitution pattern on the quinoline ring significantly influences the position and intensity of these absorption bands. beilstein-archives.orgbeilstein-journals.org For example, studies on trifluoromethylated quinoline-phenol Schiff bases show electronic transitions in the 250-500 nm range. beilstein-archives.org The transitions in the ultraviolet range are generally attributed to π → π* transitions of the heterocyclic ring, while those above 350 nm can be assigned to n → π* transitions involving the imine group in those specific derivatives. beilstein-archives.org The solvent polarity can also affect the absorption maxima. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular weight of this compound. It provides a precise mass measurement, allowing for the unambiguous determination of the molecular formula. acs.org For related compounds like 8-methoxy-2-methyl-4-(trifluoromethyl)quinoline, HRMS is used to confirm the calculated mass. wiley-vch.de The fragmentation pattern observed in mass spectrometry can also provide structural information. For instance, quinoline derivatives often show a characteristic loss of hydrogen cyanide (27 mass units) from the quinoline ring fragment. smolecule.com The trifluoromethyl group can exhibit fragmentation through the loss of fluorine atoms or the entire CF₃ moiety. smolecule.com

Quinoline and its derivatives are known for their fluorescent properties, making them interesting for applications in materials science and as biological probes. beilstein-journals.orgchemimpex.com The introduction of a trifluoromethoxy group can modulate these photophysical properties.

Fluorescence spectroscopy is used to measure the emission spectra and fluorescence quantum yields. Studies on related trifluoromethylated quinolines have shown that they can be highly fluorescent. beilstein-journals.org The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, can be influenced by the solvent and the substitution pattern on the quinoline ring. For a series of trifluoromethylated quinoline-phenol Schiff bases, quantum yields were found to vary significantly with the solvent, with values ranging from 0.12 to 0.85 in solvents like chloroform, DMSO, and methanol. beilstein-journals.orgnih.gov The Stokes shift, which is the difference between the absorption and emission maxima, is also an important parameter and is generally larger in more polar solvents. beilstein-journals.orgnih.gov

Thin-Layer Chromatography (TLC) is a standard technique used to monitor the progress of reactions and to assess the purity of the synthesized this compound. beilstein-journals.org It is a simple and rapid method for separating components of a mixture.

Thermogravimetric Analysis (TGA) can be employed to evaluate the thermal stability of the compound, which is particularly relevant for applications in materials science.

Cyclic Voltammetry (CV) can be used to investigate the electrochemical properties of this compound, providing information on its oxidation and reduction potentials. This is useful for understanding its electronic characteristics and potential applications in electronic devices.

Photophysical Characterization (Fluorescence, Quantum Yield Measurements)

Computational Chemistry and Theoretical Studies

Computational chemistry serves as a powerful tool to elucidate the intrinsic properties of this compound at the molecular level. Through various theoretical models, researchers can predict and analyze its behavior, complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone in the computational investigation of quinoline derivatives. scirp.orgscirp.org Methods like B3LYP, combined with various basis sets such as cc-pVDZ and 6-311G(d,p), are frequently used to perform calculations in the gas phase or in solution. dergipark.org.trdergipark.org.tr These calculations are instrumental in understanding the molecule's geometry, electronic structure, and vibrational modes. scirp.orgdergipark.org.tr

A fundamental step in computational analysis is geometry optimization, which seeks the most stable conformation of the molecule by minimizing its energy. scirp.orgscirp.org For quinoline and its derivatives, DFT calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles. dergipark.org.trdergipark.org.tr For instance, in related substituted quinolines, C-C bond lengths within the benzene (B151609) ring are typically found to be in the range of 1.373–1.432 Å, while C-H bond lengths are approximately 1.082–1.092 Å. dergipark.org.tr The C-C bond lengths in the pyridine (B92270) ring are calculated to be between 1.383 Å and 1.440 Å. dergipark.org.tr The absence of imaginary frequencies in the optimized structure confirms that it represents a true minimum on the potential energy surface. dergipark.org.tr These computational results often show good agreement with experimental data, such as those obtained from X-ray crystallography. mdpi.comsemanticscholar.orgresearchgate.net

Table 1: Representative Calculated Bond Lengths in Substituted Quinolines

| Bond | Typical Calculated Length (Å) |

|---|---|

| C-C (benzene ring) | 1.373 - 1.432 |

| C-H (benzene ring) | 1.082 - 1.092 |

| C-C (pyridine ring) | 1.383 - 1.440 |

| C-N | 1.316 - 1.377 |

Data derived from studies on substituted quinoline derivatives. dergipark.org.truantwerpen.be

The electronic characteristics of a molecule are crucial for understanding its reactivity and are extensively studied using DFT. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to this analysis. scirp.orgdergipark.org.tr The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. scirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. scirp.org A smaller energy gap suggests a higher reactivity and the potential for charge transfer within the molecule. scirp.org For quinoline itself, the HOMO-LUMO energy gap has been calculated to be approximately -4.83 eV. scirp.org In substituted quinolines, this gap can vary; for example, in some derivatives, the gap is around 2.231 eV. uantwerpen.be This intramolecular charge transfer is a key factor in the bioactivity of many quinoline compounds. scirp.org

Table 2: Calculated Electronic Properties of Quinoline

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Energy Gap | -4.83 |

Data for the parent quinoline molecule. scirp.org

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which can then be compared with experimental FT-IR and FT-Raman spectra. dergipark.org.trnih.gov The calculated harmonic vibration frequencies are often scaled to better match experimental observations. dergipark.org.tr For quinoline derivatives, characteristic vibrational modes can be assigned. For example, aromatic C-H stretching vibrations are generally predicted in the 3000-3120 cm⁻¹ region. dergipark.org.truantwerpen.bemdpi.com The C-F stretching vibrations associated with a trifluoromethyl group are typically identified at lower frequencies, for instance around 1117 cm⁻¹ in the FT-IR spectrum. dergipark.org.tr The agreement between calculated and experimental spectra helps in the definitive assignment of vibrational bands. dergipark.org.trnih.gov

Table 3: Selected Calculated Vibrational Frequencies for a Substituted Quinoline

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3072, 3091, 3114 |

| C-F Stretch | 1112 |

| Symmetric C-F3 Stretch | 1140, 717 |

| Asymmetric C-F3 Stretch | 1132 |

Data from a study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline. dergipark.org.tr

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to predict NMR chemical shifts (¹H and ¹³C). dergipark.org.trdergipark.org.trgaussian.com These theoretical calculations are invaluable for assigning experimental NMR spectra and for structural elucidation. dergipark.org.trresearchgate.net The process involves calculating the isotropic shielding constants for each nucleus in the optimized molecular structure, often using a continuum model like the Polarized Continuum Model (PCM) to simulate solvent effects. dergipark.org.tr The calculated shielding values are then converted to chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). dergipark.org.tr For quinoline derivatives, the GIAO method has shown excellent agreement with experimental NMR data. dergipark.org.tr

Table 4: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Quinoline

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/cc-pVQZ) |

|---|---|---|

| C5 | 160.9 | 172.4 |

Data from a study on 4-amino-2-methyl-8-(trifluoromethyl)quinoline in DMSO-d6. dergipark.org.tr

Time-Dependent DFT for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excitation properties of molecules and predict their electronic absorption spectra. acs.org This approach is an extension of Density Functional Theory (DFT) for excited states and has become a standard tool for interpreting UV-Vis spectra of various organic and inorganic compounds. acs.orgarxiv.org In the context of quinoline derivatives, TD-DFT calculations are employed to determine vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which correspond to the absorption bands observed experimentally. researchgate.net

The methodology allows for the simulation of UV-Vis spectra by calculating the electronic transitions from the ground state to various excited states. scm.com For complex molecules like substituted quinolines, TD-DFT helps in assigning the observed spectral bands to specific electronic transitions, such as π→π* or n→π* transitions within the aromatic system. dergipark.org.tr The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. acs.org Studies on related quinoline compounds often utilize functionals like B3LYP in conjunction with basis sets such as 6-311++G(2d,2p) to achieve a good correlation between theoretical and experimental spectra. researchgate.net

The application of TD-DFT also provides insights into the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals (the HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic properties and reactivity. dergipark.org.tr For instance, TD-DFT calculations on a substituted furan-quinoline derivative simulated the electronic spectrum and provided values for the HOMO and LUMO energies, which are crucial for understanding charge transfer within the molecule. researchgate.net Real-time TD-DFT (RT-TDDFT) is an alternative approach that simulates the response of the electron density to a time-dependent electric field, from which the absorption spectrum can be obtained. arxiv.org This method is particularly useful for describing non-linear optical properties. arxiv.org

The table below presents representative data from TD-DFT calculations on a related quinoline derivative, illustrating the type of information obtained from such studies.

| Calculated Parameter | Value | Significance |

|---|---|---|

| Excitation Wavelength (λmax) | ~326-386 nm | Corresponds to the main absorption band in the UV-Vis spectrum. researchgate.net |

| HOMO Energy | Varies with substituent | Indicates the electron-donating ability of the molecule. uantwerpen.be |

| LUMO Energy | Varies with substituent | Indicates the electron-accepting ability of the molecule. uantwerpen.be |

| HOMO-LUMO Gap (ΔE) | ~3.55 eV | Relates to the chemical reactivity and kinetic stability of the molecule. nih.gov |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov These methods are instrumental in drug discovery for screening virtual libraries of compounds against biological targets like proteins and enzymes. For quinoline derivatives, docking studies provide insights into potential mechanisms of action by identifying key interactions with receptor active sites. bohrium.com

In a typical docking study, the three-dimensional structure of the ligand, such as this compound, is placed into the binding site of a macromolecular target. An algorithm then samples a large number of possible conformations and orientations of the ligand, and a scoring function is used to estimate the binding energy (often expressed as ΔG in kcal/mol). uobaghdad.edu.iq A more negative binding energy suggests a more favorable interaction. uobaghdad.edu.iq

Research on analogous compounds has demonstrated the utility of this approach. For example, docking simulations of 2,8-bis(trifluoromethyl) quinoline analogs were performed against several enzymes from Trichomonas vaginalis, including purine (B94841) nucleoside phosphorylase and lactate (B86563) dehydrogenase, to evaluate their potential as antiprotozoal agents. nih.gov The results showed favorable binding modes in the active sites of these enzymes. nih.gov Similarly, novel quinoline derivatives have been docked into the ATP-binding pocket of Pim-1 kinase to rationalize their anti-proliferative activity. bohrium.com These studies often reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the quinoline scaffold and amino acid residues in the target protein. mdpi.com

The trifluoromethoxy group at the 8-position of the quinoline ring is significant in these interactions, as it can influence the compound's lipophilicity and electronic properties, potentially enhancing binding affinity with target proteins. vulcanchem.com The data from docking studies on related quinoline compounds against various biological targets are summarized below.

| Quinoline Derivative Class | Biological Target | Reported Binding Affinity (ΔG, kcal/mol) or Finding |

|---|---|---|

| Novel Quinoline-Pyridine Hybrids | Pim-1 Kinase | Identified key interactions rationalizing biochemical potency. bohrium.com |

| 2,8-bis(trifluoromethyl) quinolines | T. vaginalis enzymes (e.g., Lactate Dehydrogenase) | Favorable binding modes identified. nih.gov |

| Indeno[1,2-b]quinoline amines | Mutated p53 and Blc-2 proteins | Interactions via hydrogen bonding and polar forces. researchgate.net |

| Quinoline-Isoindoline Hybrids | α-glycosidase | Binding energy of -9.8 kcal/mol for lead compound. mdpi.com |

| Fluoroquinolones | E. coli Gyrase B | Binding energy down to -8.562 kcal/mol. uobaghdad.edu.iq |

Quantum Chemical Investigations of Reactivity and Interactions

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are widely employed to investigate the intrinsic electronic properties, reactivity, and interaction mechanisms of quinoline derivatives. uantwerpen.bedergipark.org.tr These theoretical studies provide fundamental insights into the molecule's structure-activity relationships. Key parameters derived from these calculations include frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and various global reactivity descriptors. dergipark.org.truantwerpen.be

The distribution and energy of the HOMO and LUMO are crucial for understanding chemical reactivity. uantwerpen.be The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.net For substituted quinolines, the nature and position of substituents, such as the trifluoromethoxy group, significantly modulate the energies of these orbitals and, consequently, the molecule's reactivity. uantwerpen.be

The Molecular Electrostatic Potential (MEP) surface is another valuable tool that maps the charge distribution on the molecule's surface. uantwerpen.be It helps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. dergipark.org.truantwerpen.be In quinoline derivatives, the nitrogen atom and oxygen atoms (if present) typically represent negative potential regions (red/yellow), making them susceptible to electrophilic attack, while hydrogen atoms and electron-deficient regions are positive (blue), indicating sites for nucleophilic attack. uantwerpen.be

| Quantum Chemical Parameter | Definition | Significance for this compound |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. researchgate.net | Indicates chemical reactivity and kinetic stability; a lower value suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, showing sites for electrophilic and nucleophilic attack. uantwerpen.be | Identifies the nitrogen atom and OCF₃ group as key sites for intermolecular interactions. dergipark.org.truantwerpen.be |

| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution; harder molecules have larger HOMO-LUMO gaps. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures the "escaping tendency" of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | A quantitative measure of the energy stabilization when the system acquires additional electronic charge. |

These computational investigations, applied to various substituted quinolines, consistently show that modifications to the quinoline ring system directly impact its electronic structure and reactivity profile. uantwerpen.bedergipark.org.trmdpi.com

Emerging Research Applications and Future Directions of 8 Trifluoromethoxy Quinoline

The unique physicochemical properties imparted by the trifluoromethoxy (-OCF₃) group attached to a quinoline (B57606) scaffold position 8-(trifluoromethoxy)quinoline as a compound of significant interest in diverse scientific fields. Its applications are expanding beyond traditional medicinal chemistry into advanced materials, environmental science, and sophisticated drug design strategies.

Q & A

Q. How do structural modifications at the C-8 position affect fluorescence properties in quinoline-based probes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.